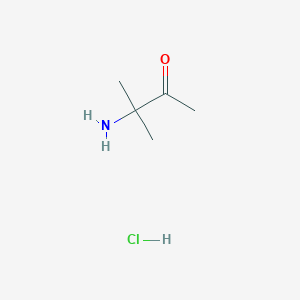

3-Amino-3-methyl-2-butanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-3-methylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(7)5(2,3)6;/h6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGGOJPUCZLVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496418 | |

| Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10201-15-7 | |

| Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-methylbutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-3-methyl-2-butanone hydrochloride synthesis mechanism

An In-depth Technical Guide to the Synthesis of 3-Amino-3-methyl-2-butanone Hydrochloride

This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a valuable building block in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic details, provides field-proven insights into experimental choices, and offers detailed protocols for the synthesis.

Introduction: Significance of α-Amino Ketones

α-Amino ketones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2] Their unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes them versatile synthons for constructing more complex molecular architectures such as amino alcohols and nitrogen-containing heterocycles.[1] 3-Amino-3-methyl-2-butanone, with its tertiary amino group adjacent to a carbonyl, presents a specific synthetic challenge and is a key precursor for various targeted therapeutic agents. This guide will explore the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms and practical laboratory procedures.

Overview of Synthetic Strategies

Several classical and modern organic reactions can be adapted for the synthesis of α-amino ketones. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Key strategies include:

-

Direct α-Amination of Ketones: This approach involves the direct introduction of a nitrogen-containing group at the α-position of a ketone. This can be achieved through various methods, including the reaction of enolates with an electrophilic nitrogen source or the amination of α-halo ketones.[3]

-

The Hofmann Rearrangement: This classic reaction converts a primary amide into a primary amine with one fewer carbon atom.[4][5] By starting with a suitable α-keto amide, this rearrangement can be a powerful tool for constructing α-amino ketones.

-

The Beckmann Rearrangement: This reaction transforms an oxime into an amide under acidic conditions.[6][7][8] While a powerful method for amide synthesis, its application to create α-amino ketones requires a subsequent hydrolysis step and careful consideration of the migrating groups to achieve the desired product.[8]

-

Reductive Amination: This versatile method forms amines from carbonyl compounds and ammonia or a primary/secondary amine via an imine intermediate.[9][10][11] For α-amino ketone synthesis, this typically requires a precursor like an α-dicarbonyl or α-hydroxy ketone.

This guide will provide a detailed exploration of two robust and illustrative pathways: the direct amination of an α-halo ketone and the Hofmann rearrangement of an α-keto amide.

Primary Synthetic Pathway: α-Halogenation and Ammonolysis

This two-step sequence represents one of the most direct and classical methods for the preparation of α-amino ketones. The strategy involves the initial formation of an α-halo ketone, which then serves as an electrophile for nucleophilic substitution by ammonia.

Experimental Workflow: α-Halogenation and Ammonolysis

Caption: Workflow for the synthesis of 3-amino-3-methyl-2-butanone HCl.

Part A: α-Bromination of 3-Methyl-2-butanone

Mechanism & Causality: The α-halogenation of ketones is a fundamental transformation that proceeds through an enol or enolate intermediate. In the case of 3-methyl-2-butanone, which is an unsymmetrical ketone, the regioselectivity of halogenation is critical. Under acidic conditions (e.g., HBr in acetic acid), the reaction proceeds via the more substituted enol, as it is the thermodynamically more stable intermediate. This leads to the selective bromination at the tertiary carbon (C3), yielding the desired 3-bromo-3-methyl-2-butanone. The choice of an acid catalyst is deliberate to control the position of bromination.

Experimental Protocol: Synthesis of 3-Bromo-3-methyl-2-butanone

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving HBr gas.

-

Reagents: Charge the flask with 3-methyl-2-butanone (1.0 eq) dissolved in glacial acetic acid.

-

Reaction: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. A catalytic amount of hydrobromic acid can be added to facilitate enolization.

-

Monitoring: The disappearance of the red-brown bromine color indicates the progression of the reaction. The reaction is typically stirred at room temperature until completion.

-

Workup: The reaction mixture is poured into ice water to precipitate the crude product. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-bromo-3-methyl-2-butanone, which can be purified further by vacuum distillation.

Part B: Ammonolysis of 3-Bromo-3-methyl-2-butanone

Mechanism & Causality: The synthesized α-bromo ketone is a potent electrophile. The subsequent reaction with ammonia is a nucleophilic substitution. A large excess of ammonia is crucial for this step. This serves two purposes: first, it acts as the nucleophile to displace the bromide; second, it neutralizes the HBr byproduct, preventing the protonation of the ammonia nucleophile and the product amine. Using a large excess also minimizes the potential for over-alkylation, where the product α-amino ketone acts as a nucleophile and reacts with another molecule of the α-bromo ketone.

Experimental Protocol: Synthesis of 3-Amino-3-methyl-2-butanone

-

Setup: A high-pressure reaction vessel (autoclave) is required for this step due to the volatility of ammonia.

-

Reagents: The vessel is charged with a solution of 3-bromo-3-methyl-2-butanone (1.0 eq) in ethanol. The vessel is then cooled, and a significant excess of liquid ammonia (e.g., 10-20 eq) is condensed into it.

-

Reaction: The vessel is sealed and allowed to warm to room temperature, then heated gently (e.g., 40-50 °C) with stirring for several hours. The pressure inside the vessel will increase.

-

Workup: After cooling, the excess ammonia is carefully vented. The reaction mixture is filtered to remove the ammonium bromide precipitate. The filtrate, containing the free base of the product, is concentrated under reduced pressure.

Part C: Formation of the Hydrochloride Salt

Mechanism & Causality: The final step is a simple acid-base reaction to convert the free amine into its more stable and easily handled hydrochloride salt. The salt is typically a crystalline solid that is less prone to degradation than the free base. The choice of a non-polar solvent like diethyl ether for this step facilitates the precipitation of the ionic salt.

Experimental Protocol: Preparation of the Hydrochloride Salt

-

Solution: The crude 3-amino-3-methyl-2-butanone free base is dissolved in anhydrous diethyl ether.

-

Precipitation: The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether (or gaseous HCl) is added dropwise with stirring until the precipitation is complete.

-

Isolation: The resulting white precipitate is collected by filtration, washed with cold anhydrous diethyl ether to remove any impurities, and dried under vacuum to yield the final product, this compound.

Alternative Pathway: The Hofmann Rearrangement

The Hofmann rearrangement provides an elegant, albeit longer, alternative route. It is particularly instructive as it involves a carbon-to-nitrogen migration, fundamentally restructuring the carbon skeleton.[4][12][13] The key is the synthesis of the appropriate α-keto amide precursor, 2,2-dimethyl-3-oxobutanamide.

Mechanism of the Hofmann Rearrangement

The reaction proceeds through a series of well-defined steps, initiated by the in-situ formation of hypobromite from bromine and a strong base.[4]

Caption: Stepwise mechanism of the Hofmann Rearrangement.

Causality in the Key Step: The critical rearrangement step (G → I) is driven by the formation of an electron-deficient nitrogen atom as the bromide ion leaves. The adjacent R group (in this case, the acetyl group attached to the tertiary carbon) migrates with its pair of electrons to the nitrogen, satisfying its electron deficiency and forming a stable isocyanate intermediate. The reaction is stereospecific, with the migrating group retaining its configuration.[13]

Conceptual Experimental Protocol

-

Precursor Synthesis: Synthesize 2,2-dimethyl-3-oxobutanamide. This can be achieved, for example, by reacting the corresponding β-keto ester (ethyl 2,2-dimethyl-3-oxobutanoate) with concentrated aqueous ammonia.

-

Hypobromite Formation: In a flask cooled in an ice bath, slowly add bromine (1.0 eq) to a solution of sodium hydroxide (excess) in water to generate a cold solution of sodium hypobromite.

-

Reaction: Add the α-keto amide (1.0 eq) to the cold hypobromite solution.

-

Rearrangement and Hydrolysis: The mixture is stirred and gently warmed. The rearrangement to the isocyanate, followed by its hydrolysis and decarboxylation, occurs in this step.

-

Isolation: The resulting amine is isolated by extraction into an organic solvent.

-

Salt Formation: The hydrochloride salt is then formed as described in the primary pathway.

Data Summary and Comparison

The following table summarizes the key parameters for the primary synthetic route.

| Step | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |

| α-Bromination | 3-Methyl-2-butanone | Bromine, HBr (cat.) | Acetic Acid | Room Temp | 3-Bromo-3-methyl-2-butanone |

| Ammonolysis | 3-Bromo-3-methyl-2-butanone | Ammonia (excess) | Ethanol | 40-50 °C, Pressure | 3-Amino-3-methyl-2-butanone |

| Salt Formation | 3-Amino-3-methyl-2-butanone | HCl | Diethyl Ether | 0 °C | 3-Amino-3-methyl-2-butanone HCl |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The direct pathway involving α-bromination followed by ammonolysis is a robust and straightforward method that relies on fundamental and well-understood reaction mechanisms. The alternative Hofmann rearrangement, while requiring a more complex starting material, offers an excellent case study in molecular rearrangements and the synthesis of amines with carbon chain modification. The choice of synthesis will ultimately be guided by the specific needs of the research, including scale, purity requirements, and available starting materials. This guide provides the foundational knowledge for researchers to make informed decisions and successfully execute the synthesis of this important chemical intermediate.

References

- Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025). RSC Advances.

- Synthesis of α-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews.

-

Beckmann Rearrangement. (n.d.). BYJU'S. [Link]

-

Beckmann Rearrangement. (n.d.). Chemistry Steps. [Link]

-

Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). PubMed Central. [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic-Chemistry.org. [Link]

-

Hofmann rearrangement. (n.d.). Wikipedia. [Link]

-

Hoffmann Rearrangement. (n.d.). Chemist Wizards. [Link]

-

Hofmann Rearrangement. (n.d.). Chemistry Steps. [Link]

-

HOFMANN REARRANGEMENT. (n.d.). PHARMD GURU. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Reductive Amination. (2023). Chemistry LibreTexts. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 7. byjus.com [byjus.com]

- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. chemistwizards.com [chemistwizards.com]

- 13. pharmdguru.com [pharmdguru.com]

Spectroscopic data of 3-Amino-3-methyl-2-butanone hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-3-methyl-2-butanone hydrochloride

Introduction: The Analytical Imperative for β-Aminoketone Characterization

In the landscape of pharmaceutical development and organic synthesis, β-aminoketones serve as crucial building blocks and pharmacophores. Their structural integrity is paramount to their function. This compound (CAS: 5463-71-8), a primary aminoketone salt, presents a unique analytical challenge due to its combination of a quaternary amino center and a carbonyl group. This guide provides a comprehensive exploration of the expected spectroscopic signature of this molecule, offering a framework for its unambiguous identification and characterization.

As a water-soluble salt, its analysis requires specific methodological considerations, which will be detailed herein. This document moves beyond a simple recitation of data, delving into the causal reasoning behind spectral features and the strategic selection of analytical protocols. While a complete, unified public dataset for this specific molecule is scarce, this guide synthesizes data from analogous compounds and first principles of spectroscopy to construct a reliable analytical profile.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is essential for interpreting its spectral data. The hydrochloride salt form protonates the primary amine, creating an ammonium group (-NH₃⁺), which profoundly influences the spectroscopic output, particularly in IR and NMR.

An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-Amino-3-methyl-2-butanone hydrochloride

From the Senior Application Scientist: A Technical Guide to 3-Amino-3-methyl-2-butanone hydrochloride

This guide provides an in-depth analysis of this compound (CAS No. 10201-15-7), a versatile bifunctional building block crucial in modern organic synthesis.[1][2] As researchers and drug development professionals, understanding the nuanced reactivity of this reagent is paramount for its effective application in the synthesis of complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs).[2] This document elucidates the compound's core physicochemical properties, explores its dual reactivity profile, and provides validated, step-by-step protocols for its key transformations.

Core Physicochemical & Structural Characteristics

This compound is a stable, crystalline solid at room temperature. The hydrochloride salt form confers several advantages over its free base counterpart, including enhanced stability, reduced volatility, and improved solubility in aqueous or protic solvents, making it a more convenient reagent for various reaction conditions.[2]

The molecule's structure features a tertiary amine adjacent to a ketone carbonyl group. This arrangement dictates its chemical behavior, presenting two primary sites for chemical modification. The protonated aminium ion (–NH3+) significantly influences the reactivity of the neighboring ketone, a key consideration for synthetic planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10201-15-7 | [1][2][3] |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2][4] |

| Appearance | Crystalline Solid | Inferred from common properties |

| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen or Argon) | [1][2] |

| Purity (Typical) | ≥95-97% | [2][4] |

A Duality of Function: Reactivity Analysis

The synthetic utility of this compound stems from the interplay between its two functional groups: the ketone and the protonated primary amine. Understanding how to selectively address one group in the presence of the other is the cornerstone of its application.

Reactions at the Amine Terminus

In its hydrochloride form, the amine is protonated and thus unreactive as a nucleophile. To engage in reactions such as acylation, alkylation, or reductive amination, the free amine must be liberated. This is typically achieved by in-situ neutralization with a suitable non-nucleophilic base.

-

Causality of Base Selection: The choice of base is critical. A weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to deprotonate the aminium salt without promoting side reactions like self-condensation involving the ketone. Stronger bases (e.g., hydroxides) should be used with caution as they can catalyze aldol-type reactions.

Reactions at the Ketone Carbonyl

The carbonyl group behaves as a typical ketone, susceptible to nucleophilic attack. However, the adjacent bulky tertiary aminium group can sterically hinder the approach of nucleophiles.

-

Reduction: The ketone can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄).[5] This transformation is a key step in synthesizing chiral amino alcohols, which are valuable intermediates.[5][6]

-

Reductive Amination: The ketone can participate in reductive amination to form more complex secondary or tertiary amines.[7][8] This powerful C-N bond-forming reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction.[9]

The diagram below illustrates the primary reaction pathways available for this versatile building block.

Caption: Key reaction pathways for this compound.

Validated Experimental Protocols

The following protocols are presented as robust, self-validating methodologies for common transformations. Success is predicated on careful execution and in-process monitoring (e.g., TLC, LC-MS).

Protocol 1: Liberation of the Free Amine and Subsequent N-Acetylation

This protocol demonstrates the deprotection of the hydrochloride salt and subsequent acylation to form N-(1,1-dimethyl-2-oxobutyl)acetamide.

Workflow Diagram:

Caption: Experimental workflow for the N-acetylation reaction.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

-

Solvation: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Cool the resulting suspension to 0°C in an ice bath.

-

Deprotonation: Add triethylamine (1.1 eq) dropwise via syringe. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

-

Acylation: Slowly add acetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: One-Pot Reductive Amination with Benzylamine

This protocol showcases the direct reductive amination of the ketone functionality using benzylamine as the nucleophile and sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq) and benzylamine (1.1 eq) in methanol (MeOH) to a concentration of 0.2 M.

-

pH Adjustment: Add acetic acid dropwise to adjust the pH of the solution to approximately 6-7. A slightly acidic medium is optimal for imine formation without significantly retarding the nucleophilicity of the amine.[10]

-

Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl to decompose any remaining NaBH₃CN (Caution: HCN gas may evolve). Basify the solution with 2 M NaOH to a pH > 10.

-

Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Characterization: Verify the final structure and purity by appropriate spectroscopic methods (NMR, MS).

Analytical & Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expect signals corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), the gem-dimethyl protons (singlet, ~1.2-1.4 ppm), and the amine protons. In the hydrochloride salt, the -NH₃⁺ protons will appear as a broad singlet at a downfield chemical shift. Upon deprotonation to the free amine, this signal will shift upfield and sharpen.

-

¹³C NMR: Key signals include the carbonyl carbon (~210-215 ppm), the quaternary carbon bearing the amine (~60 ppm), and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretch around 1710 cm⁻¹. The N-H stretching of the aminium group will appear as a broad band in the 2400-3200 cm⁻¹ region.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) will typically show the [M+H]⁺ ion corresponding to the free base (m/z = 102.09).[11]

Handling, Storage, and Safety

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere.[1][2]

Conclusion

This compound is a highly valuable and strategic building block for synthetic chemists. Its bifunctional nature, coupled with the stability afforded by the hydrochloride salt, provides a versatile platform for constructing complex nitrogen-containing molecules. A thorough understanding of its reactivity, particularly the conditions required to selectively address either the amine or ketone functionality, is essential for unlocking its full synthetic potential in pharmaceutical and agrochemical research.[2]

References

-

3-Amino-3-methylbutan-2-one hydrochloride . MySkinRecipes. Available at: [Link]

-

3-amino-3-methylbutan-2-one hydrochloride (C5H11NO) . PubChemLite. Available at: [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

-

Reductive amination . Wikipedia. Available at: [Link]

-

Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination . Harvard University. Available at: [Link]

-

3-Amino-3-methylbutan-2-one | C5H11NO | CID 4913006 . PubChem. Available at: [Link]

-

Reductive Amination . Chemistry LibreTexts. Available at: [Link]

-

This compound - CAS:10201-15-7 . Sunway Pharm Ltd. Available at: [Link]

Sources

- 1. 3-aMino-3-Methylbutan-2-one hydrochloride | 10201-15-7 [amp.chemicalbook.com]

- 2. 3-Amino-3-methylbutan-2-one hydrochloride [myskinrecipes.com]

- 3. This compound - CAS:10201-15-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Buy (S)-3-Amino-3-methylbutan-2-ol (EVT-13103370) [evitachem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. PubChemLite - 3-amino-3-methylbutan-2-one hydrochloride (C5H11NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Forward: This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. It is intended for researchers, scientists, and drug development professionals who are utilizing this key intermediate in the synthesis of fluoroquinolone antibiotics. This document delves into the structural and chemical characteristics of the molecule, outlines detailed analytical methodologies for its characterization, and discusses its pivotal role in pharmaceutical manufacturing.

Note on CAS Number: The topic of this guide is the compound with the chemical name 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester. While the request specified CAS number 10201-15-7, extensive database searches have revealed that the correct and widely accepted CAS number for this compound is 98349-25-8 . This guide will henceforth refer to the compound by this corrected CAS number.

Core Molecular Profile

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 98349-25-8) is a synthetically derived organic molecule belonging to the quinolone family.[1] Its structure is characterized by a fused bicyclic system, a cyclopropyl group at the N1 position, two fluorine atoms at the C6 and C7 positions, and an ethyl carboxylate group at the C3 position. The presence and positioning of these functional groups are critical determinants of the molecule's reactivity and its suitability as a precursor for potent antibacterial agents.[1]

The fluorine atoms, in particular, are known to significantly enhance the biological activity of the final antibiotic products by improving their penetration into bacterial cells and their binding affinity to the target enzymes, DNA gyrase and topoisomerase IV. The cyclopropyl substituent also plays a crucial role in enhancing the antibacterial spectrum and potency.

Chemical Structure

The structural formula of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is presented below.

Caption: 2D structure of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These values are essential for designing synthetic routes, developing purification strategies, and formulating the final drug product.

| Property | Value | Source |

| CAS Number | 98349-25-8 | [1] |

| Molecular Formula | C₁₅H₁₃F₂NO₃ | [1] |

| Molecular Weight | 293.26 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 228.0 to 232.0 °C | |

| Solubility | Soluble in DMSO | [2] |

| pKa (Predicted) | 6.36 ± 0.41 | [2] |

Role in Fluoroquinolone Synthesis

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical intermediate in the synthesis of several broad-spectrum fluoroquinolone antibiotics, most notably Ciprofloxacin. The general synthetic strategy involves the reaction of this intermediate with piperazine or its derivatives to introduce the C7 substituent, which is a key pharmacophore for antibacterial activity.

The following diagram illustrates the simplified synthetic pathway from the title compound to Ciprofloxacin.

Caption: Simplified reaction scheme for the synthesis of Ciprofloxacin.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API). The quality of the starting intermediate, CAS 98349-25-8, is therefore of paramount importance.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reversed-phase HPLC method is generally preferred for this class of compounds.

Justification for Method Selection: Reversed-phase HPLC provides excellent separation of the target compound from its starting materials, by-products, and degradation products based on differences in their polarity. The use of a UV detector is suitable as the quinolone core possesses a strong chromophore.

Exemplar Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 278 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Validation: The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines. This includes the use of a reference standard for quantification.

Spectroscopic Analysis

Spectroscopic techniques are used to confirm the chemical structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms. For complex structures, 2D NMR techniques like COSY and HSQC can be employed to confirm assignments.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl groups of the ketone and the ester, and the C-F bonds.

Safety and Handling

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting.

Hazard Identification:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of dust. If dust is generated, use a NIOSH-approved respirator.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 98349-25-8) is a fundamentally important molecule in the field of medicinal chemistry and pharmaceutical manufacturing. Its well-defined physicochemical properties and its role as a key building block for a major class of antibiotics underscore the need for a thorough understanding of its chemistry and a rigorous approach to its analysis and handling. This guide provides a foundation for researchers and developers working with this compound, enabling them to proceed with confidence in their synthetic and analytical endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9817544, Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link].

Sources

Harnessing the Potential of 3-Amino-3-methyl-2-butanone hydrochloride: A Versatile Primary Amine Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Asset in Molecular Design

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. These foundational molecules dictate the efficiency of synthetic routes, the novelty of the resulting structures, and ultimately, the biological activity of the final compounds. 3-Amino-3-methyl-2-butanone hydrochloride emerges as a uniquely valuable reagent in this context. Its structure, featuring a sterically hindered primary amine adjacent to a ketone carbonyl group, offers a powerful combination of reactivity and structural complexity.[1] The hydrochloride salt form enhances its bench-top stability and solubility in aqueous environments, making it a practical and versatile tool for a wide array of chemical transformations.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is the bedrock of successful and safe experimentation. The data presented below, compiled from various chemical suppliers and safety data sheets, provides the essential technical specifications for this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 10201-15-7 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClNO | [1][3] |

| Molecular Weight | 137.61 g/mol | [1][2][5] |

| IUPAC Name | 3-amino-3-methylbutan-2-one hydrochloride | [6] |

| Synonyms | Trimethylaminoacetaldehyde | [7] |

| Purity | Typically ≥95-97% | [1][2] |

| Storage | 2-8°C, under inert atmosphere | [1][3] |

Safety & Handling Synopsis

Safe handling is non-negotiable. This compound, while a valuable synthetic tool, requires adherence to standard laboratory safety protocols.

| Hazard Category | Precautionary Measures and Incompatible Materials | Source(s) |

| Handling | Use in a well-ventilated area. Employ non-sparking tools and ground equipment to prevent static discharge. Avoid contact with skin and eyes. | [8][9][10] |

| Personal Protective Equipment (PPE) | Wear safety goggles, protective gloves, and appropriate lab clothing. | [8][9][11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables. Keep away from heat, sparks, and open flames. | [8][9] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [8][9] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting; drink plenty of water and seek medical attention. | [8][9] |

Synthetic Pathways: From Precursor to Building Block

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatizations. A common and logical approach involves the reduction of an oxime precursor. This method is a staple in amine synthesis due to its reliability and the accessibility of starting materials.

The workflow begins with a suitable ketone precursor, such as 3-hydroxy-3-methyl-2-butanone. This starting material undergoes oximation with hydroxylamine, followed by the reduction of the C=N bond to yield the primary amine.

Caption: Reaction pathways stemming from the dual functionality of the building block.

Field-Proven Protocol: Amide Bond Formation

To translate theory into practice, this section provides a robust, self-validating protocol for a standard amide coupling reaction. The causality for each step is explained, reflecting an experienced chemist's workflow.

Objective: To couple this compound with a generic carboxylic acid (e.g., benzoic acid) using HATU as the coupling agent.

Materials:

-

This compound (1.0 eq)

-

Benzoic Acid (1.05 eq)

-

HATU (1,1'-[Azobis(cyclohexylidenemethane)]-bis-(1,1,3,3-tetramethyluronium) hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the benzoic acid (1.05 eq).

-

Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Rationale: DMF is an excellent polar aprotic solvent that solubilizes all reactants and reagents.

-

-

Pre-activation:

-

Add HATU (1.1 eq) to the solution. Rationale: HATU is a highly efficient coupling agent that rapidly converts the carboxylic acid to a more reactive activated ester, minimizing side reactions.

-

Add DIPEA (2.0 eq). The solution may turn yellow. Stir for 10-15 minutes at room temperature. Rationale: DIPEA is a non-nucleophilic base required to activate the HATU and deprotonate the carboxylic acid.

-

-

Amine Addition:

-

In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of DMF.

-

Add the remaining portion of DIPEA (1.0 eq) to this vial to neutralize the hydrochloride salt and liberate the free amine. Rationale: The amine must be in its free base form to be nucleophilic. Adding the base just before use minimizes potential degradation.

-

Add the free amine solution dropwise to the activated acid mixture.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

-

Aqueous Workup:

-

Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes unreacted acid and acidic byproducts. The brine wash helps to break emulsions and remove residual water.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide product.

-

Conclusion: A Building Block of Strategic Importance

This compound is more than just another primary amine. Its unique structural arrangement, combining a sterically defined amine with a reactive ketone, provides a platform for rapid and creative molecular diversification. [1]Its utility in creating chiral amino alcohols and its straightforward incorporation into complex scaffolds underscore its value in programs targeting novel pharmaceuticals and agrochemicals. [1][12]By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate discovery and innovation.

References

- 3-AMINO-3-METHYL-2-BUTANONE HCL | CymitQuimica. CymitQuimica.

- 3-Amino-3-methyl-2-butanol | 13325-14-9 - Benchchem. Benchchem.

- 3-Amino-3-methylbutan-2-one hydrochloride - MySkinRecipes. MySkinRecipes.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- This compound - CAS:10201-15-7 - Sunway Pharm Ltd. Sunway Pharm Ltd.

- 3-Amino-3-methylbutan-2-one | C5H11NO | CID 4913006 - PubChem.

- 3-amino-3-methylbutan-2-one hydrochloride (C5H11NO) - PubChemLite. PubChemLite.

- 10201-15-7|3-Amino-3-methylbutan-2-one hydrochloride|BLD Pharm. BLD Pharm.

- 3-aMino-3-Methylbutan-2-one hydrochloride | 10201-15-7 - ChemicalBook. ChemicalBook.

- 3-Methylbutan-2-one - Apollo Scientific. Apollo Scientific.

- 2-Butanol, 3-aMino-3-Methyl SDS, 13325-14-9 Safety D

- Primary Amines - Enamine. Enamine.

Sources

- 1. 3-Amino-3-methylbutan-2-one hydrochloride [myskinrecipes.com]

- 2. 3-AMINO-3-METHYL-2-BUTANONE HCL | CymitQuimica [cymitquimica.com]

- 3. 10201-15-7|3-Amino-3-methylbutan-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-aMino-3-Methylbutan-2-one hydrochloride | 10201-15-7 [chemicalbook.com]

- 5. This compound - CAS:10201-15-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - 3-amino-3-methylbutan-2-one hydrochloride (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 7. 3-Amino-3-methylbutan-2-one | C5H11NO | CID 4913006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

Review of Synthetic Routes for α-Amino Ketones: A Guide to Strategy and Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Amino Ketones

The α-amino ketone moiety is a privileged structural motif in chemistry, serving as a cornerstone in both medicinal chemistry and organic synthesis. Its prevalence in bioactive molecules is remarkable, forming the core of pharmaceuticals such as the antidepressant bupropion, the appetite suppressant amfepramone, and the antiplatelet agent Effient.[1][2] Natural products, like the stimulant (-)-cathinone found in Khat leaves, also feature this critical functional group.[1][2]

Beyond their direct biological activity, α-amino ketones are exceptionally versatile synthetic intermediates.[3] The dual reactivity of the amine and ketone functionalities allows for a vast array of chemical transformations, making them invaluable building blocks for the synthesis of more complex molecules, including 1,2-amino alcohols and a wide variety of nitrogen-containing heterocycles.[3][4]

Given their significance, the development of efficient, stereocontrolled, and scalable synthetic routes to α-amino ketones is a persistent goal in chemical research.[5] This guide provides an in-depth review of the principal synthetic strategies, from classical transformations to modern catalytic methodologies. We will explore the underlying mechanisms, discuss the strategic advantages and limitations of each approach, and provide actionable protocols to empower researchers in their synthetic endeavors.

Synthesis via C-N Bond Formation: Aminating the α-Position

One of the most direct conceptual approaches to α-amino ketones involves the formation of a carbon-nitrogen bond at the position alpha to a carbonyl group. This can be achieved through various strategies, each with distinct mechanistic pathways and applications.

Nucleophilic Substitution of α-Halo Ketones

A foundational method for α-amino ketone synthesis is the nucleophilic substitution of an α-halo ketone with an amine. This SN2 reaction is straightforward but can be hampered by side reactions, such as elimination and over-alkylation of the amine.

-

Mechanism & Causality: The reaction relies on the electrophilicity of the α-carbon, which is enhanced by the inductive effect of both the carbonyl group and the halogen. The choice of base is critical; a non-nucleophilic base is often required to prevent competing reactions. The amine acts as the nucleophile, displacing the halide.

-

Expert Insight: While classic, this method's utility is often limited to secondary amines. Primary amines can undergo double alkylation, leading to tertiary amine byproducts. Furthermore, the preparation of the α-halo ketone precursor can sometimes be non-selective, yielding mixtures of mono- and di-halogenated products. A modern variation involves the in situ generation of the α-bromo ketone from a benzylic alcohol, followed by amination in a one-pot process.[2][6]

Caption: One-pot oxidation and amination workflow.

Direct Catalytic α-C-H Amination of Ketones

Modern synthetic chemistry prioritizes atom economy and step efficiency, leading to the development of direct C-H functionalization methods. Catalytic α-C-H amination of ketones avoids the pre-functionalization required in the classical halide substitution method.

-

Mechanism & Causality: These reactions are typically mediated by transition metals like copper or iron.[4][6] A common proposed mechanism involves the in situ generation of an α-halo species by a catalyst like Cu(II)Br₂, which is then immediately substituted by the amine. The catalyst is regenerated in the process, allowing it to be used in substoichiometric amounts.[6] This avoids the isolation of the often lachrymatory and unstable α-halo ketone intermediate.

-

Expert Insight: This approach is powerful for its operational simplicity and broader substrate scope compared to traditional methods. It represents a significant step forward in making these valuable compounds more accessible. The choice of catalyst and oxidant system is key to achieving high yields and selectivity.

This protocol is adapted from the work of MacMillan and coworkers.

-

To an oven-dried vial equipped with a magnetic stir bar, add the ketone (0.5 mmol, 1.0 equiv), amine (0.6 mmol, 1.2 equiv), and CuBr₂ (0.025 mmol, 5 mol%).

-

Seal the vial and evacuate and backfill with oxygen (using a balloon) three times.

-

Add anhydrous solvent (e.g., DCE, 1.0 M) via syringe.

-

Stir the reaction mixture vigorously at 60 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired α-amino ketone.

The Heyns Rearrangement

The Heyns rearrangement is a classic named reaction that transforms an α-hydroxy ketone into an α-amino ketone using an amine, typically under acidic catalysis.[4]

-

Mechanism & Causality: The reaction is initiated by the condensation of the amine with the ketone to form an α-hydroxy iminium ion. This intermediate then tautomerizes to an enamine. A subsequent[3][5]-hydride shift (an intramolecular redox step) leads to the formation of the more stable α-amino ketone product.[2]

-

Expert Insight: This method is particularly useful in carbohydrate chemistry.[4] The reaction conditions are often mild, but the regioselectivity can be an issue with unsymmetrical α-hydroxy ketones. The choice of catalyst, often a Brønsted acid like p-toluenesulfonic acid (PTSA), is crucial for promoting both the initial condensation and the subsequent rearrangement.[4]

Caption: Key steps of the Heyns Rearrangement.

Synthesis via C-C Bond Formation: Building from Amino Acid Scaffolds

An alternative and highly valuable strategy, particularly for producing chiral compounds, is to start with an α-amino acid derivative and form the new carbon-carbon bond to construct the ketone.

Photochemical Nickel-Catalyzed Acyl-Aryl Cross-Coupling

A cutting-edge approach involves the direct coupling of α-amino acid-derived aldehydes with aryl bromides.[7] This metallaphotoredox method provides direct access to α-amino aryl ketones under mild conditions.

-

Mechanism & Causality: The reaction utilizes a dual catalytic cycle. An iridium-based photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process. Concurrently, a nickel catalyst undergoes oxidative addition with the aryl bromide. The key step is a hydrogen atom transfer (HAT) from the α-amino aldehyde to the excited photocatalyst, generating an acyl radical. This radical is then captured by the Ni(II) complex, and subsequent reductive elimination forges the C-C bond, yielding the ketone and regenerating the Ni(0) catalyst.[7]

-

Expert Insight: This method is significant as it challenges previous assumptions about the stability of α-amino aldehydes under such conditions, which were often prone to decarbonylation.[7] The electronic nature of the aryl bromide plays a crucial role in determining the reaction's efficiency. Electron-deficient aryl bromides generally provide better yields of the desired ketone product.[7] This strategy is particularly powerful for preparing cathinone derivatives.[7]

This protocol is a generalized representation based on the work of de Oliveira and coworkers.[7]

-

In a nitrogen-filled glovebox, add the α-amino aldehyde (1.0 equiv), aryl bromide (1.2 equiv), NiBr₂·dtbbpy (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and quinuclidine (2.0 equiv) to a reaction vial.

-

Add anhydrous 1,4-dioxane to the vial.

-

Seal the vial and place it in a photoreactor equipped with a blue LED light source and a cooling fan (to maintain room temperature).

-

Irradiate the reaction mixture for 24-48 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the α-amino aryl ketone.

Modern Asymmetric Synthesis Strategies

Controlling stereochemistry is paramount in drug development. Several modern catalytic methods have been developed to produce enantioenriched α-amino ketones with high selectivity.

Catalytic Asymmetric Arylation of α-Keto Imines

This powerful palladium-catalyzed method allows for the highly enantioselective synthesis of chiral α-amino ketones from arylboronic acids and in situ-generated α-keto imines.[3][8]

-

Mechanism & Causality: A chiral palladium(II) complex serves multiple roles. First, it facilitates the generation of the reactive α-keto imine intermediate from a stable precursor. Second, it synergistically activates both the α-keto imine and the arylboronic acid, promoting the enantioselective insertion of the C=N bond into the palladium-carbon bond, thereby setting the stereocenter.[3]

-

Expert Insight: This approach provides a practical and highly stereocontrolled route to acyclic α-amino ketones, which are challenging targets.[3][8] The development of effective chiral ligands is the key to the success of this transformation.

Brønsted Acid-Catalyzed Transfer Hydrogenation

Chiral Brønsted acids, such as phosphoric acids, have emerged as exceptional catalysts for asymmetric synthesis. They can be used for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines.[2][9]

-

Mechanism & Causality: The chiral phosphoric acid protonates the imine, forming a chiral contact ion pair with its conjugate base. A Hantzsch ester or dihydropyridine serves as the hydride source. The organized transition state, held together by hydrogen bonding, directs the hydride transfer to one face of the imine, resulting in high enantioselectivity.

-

Expert Insight: This method is notable for its operational simplicity, use of metal-free catalysts, and broad substrate scope, including the successful reductive amination of 1,2-diketones in a one-pot procedure.[9]

Caption: Asymmetric transfer hydrogenation catalytic cycle.

Comparative Summary of Synthetic Routes

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

| Nucleophilic Substitution | α-Halo Ketone, Amine | Base | Simple, straightforward | Side reactions, unstable precursors |

| Direct C-H Amination | Ketone, Amine | Cu or Fe catalyst, Oxidant | Atom-economical, one-pot | Requires catalyst, oxidant sensitivity |

| Heyns Rearrangement | α-Hydroxy Ketone, Amine | Brønsted acid (e.g., PTSA) | Mild conditions, useful for sugars | Potential regioselectivity issues |

| Photochemical Coupling | α-Amino Aldehyde, Ar-Br | Ni catalyst, Ir photocatalyst | Mild, novel C-C formation | Limited to aryl ketones, light-sensitive |

| Asymmetric Arylation | α-Keto Imine precursor, Ar-B(OH)₂ | Chiral Pd(II) complex | High enantioselectivity | Requires precious metal catalyst |

| Asymmetric Transfer H₂ | α-Keto Ketimine, Hydride source | Chiral Brønsted acid | Metal-free, high enantioselectivity | Substrate-dependent efficiency |

Conclusion and Future Outlook

The synthesis of α-amino ketones has evolved significantly from classical two-step procedures to highly efficient and stereoselective catalytic transformations.[5][10] Direct C-H amination and photoredox catalysis represent the forefront of the field, offering more sustainable and step-economical routes. For the synthesis of chiral molecules, asymmetric catalysis using either transition metals or organocatalysts provides powerful tools for accessing enantiopure compounds with exceptional control.

Future developments will likely focus on expanding the substrate scope of these modern methods, reducing catalyst loadings, and developing novel transformations that can construct these valuable motifs from even simpler and more abundant starting materials. The continued innovation in this area is crucial for advancing drug discovery and the broader field of organic synthesis.

References

-

Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]

-

Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science (RSC Publishing). Available at: [Link]

-

Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. Available at: [Link]

-

Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Available at: [Link]

-

Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. Available at: [Link]

-

Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. Available at: [Link]

-

Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters. Available at: [Link]

-

Recent advances in the synthesis of α-amino ketones. Semantic Scholar. Available at: [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

-

Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 5. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Recent advances in the synthesis of α-amino ketones. | Semantic Scholar [semanticscholar.org]

A Comprehensive Guide to the Safe Handling and Storage of 3-Amino-3-methyl-2-butanone hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling, storage, and disposal of 3-Amino-3-methyl-2-butanone hydrochloride (CAS No. 10201-15-7). As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data and best laboratory practices to ensure scientific integrity and user safety. The causality behind each procedural step is explained to empower researchers with a deeper understanding of the necessary precautions.

Compound Profile and Physicochemical Properties

This compound is an organic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its hydrochloride form enhances solubility, making it suitable for various reaction conditions.[1] A clear understanding of its fundamental properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 10201-15-7 | [2][3] |

| Molecular Formula | C₅H₁₂ClNO | [3] |

| Molecular Weight | 137.61 g/mol | [1][2][3][4] |

| Synonyms | 2-Butanone, 3-amino-3-methyl-, hydrochloride | [3] |

| Purity | Typically ≥95% | [2] |

Hazard Identification and Toxicological Assessment

According to the Globally Harmonized System (GHS), this compound presents several health hazards. It is crucial to recognize these risks to justify the stringent handling protocols that follow. The toxicological properties have not been exhaustively investigated, warranting a cautious approach.[5][6]

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [3][4] |

Causality Insight: The presence of the amine and ketone functional groups, along with its hydrochloride salt form, contributes to its irritant properties. The hydrochloride can react with moisture to create a localized acidic environment, exacerbating skin and eye irritation.

While the hydrochloride salt is a solid, it is important to note that the parent ketone class of chemicals is often flammable.[7] Although the flammability risk is lower for the salt, this chemical lineage necessitates avoiding ignition sources during handling and storage.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by appropriate PPE. The following diagram illustrates the hierarchy of controls, which should be applied to all laboratory work involving this compound.

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

Engineering Controls:

-

Ventilation: Always handle this compound within a certified chemical fume hood to mitigate inhalation risk, as it may cause respiratory irritation.[8][9] Ensure the ventilation system is functioning correctly before commencing work.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.[6]

-

Lab Coat: A full-sleeved lab coat is mandatory. Consider a chemically resistant apron for larger quantities.

-

-

Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[6]

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes risk. The following workflow is a self-validating system designed to ensure safety at each stage.

Caption: A standard workflow for handling solid chemical reagents.

Protocol Steps:

-

Pre-Handling Checklist:

-

Verify the chemical fume hood has a current certification and is operational.

-

Don all required PPE as specified in Section 3.

-

Ensure an appropriate spill kit, safety shower, and eyewash station are accessible.

-

-

Aliquotting and Weighing:

-

Perform all transfers within the fume hood to contain any dust.

-

Use anti-static tools and weighing paper if necessary.

-

Promptly and tightly reseal the main container after removing the desired amount. This is critical due to the compound's sensitivity.

-

-

Use in Synthesis:

-

Add the compound to the reaction mixture in a controlled manner.

-

If the reaction is exothermic, use an ice bath and add the reagent portion-wise.

-

-

Post-Handling:

Storage, Stability, and Incompatibility

Proper storage is paramount to maintaining the compound's integrity and preventing hazardous situations. The recommended storage conditions suggest the compound may be sensitive to air, moisture, or temperature.

Storage Conditions:

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1][3] This precaution is critical to prevent degradation from air or moisture.

-

Container: Keep the container tightly closed and properly labeled.[8]

-

Location: Store in a dedicated, well-ventilated, and dry area designated for chemical storage. Do not store with incompatible materials.[8][11]

Caption: Decision logic for the proper storage of sensitive chemicals.

Incompatible Materials: Avoid contact with the following classes of chemicals to prevent vigorous or hazardous reactions:

Causality Insight: As a hydrochloride salt of a primary amine, this compound will react with strong bases to liberate the free amine. Its ketone functionality makes it susceptible to reactions with both oxidizing and reducing agents.[7]

Emergency Procedures: First Aid and Accidental Release

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

-

Skin Contact: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[6][10]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][10]

Accidental Release Protocol:

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control: Prevent further leakage or spillage. Avoid dust formation.[8]

-

Contain & Clean:

-

Wear full PPE, including respiratory protection.

-

Gently sweep or scoop the spilled solid into a suitable, labeled container for disposal. Do not create dust clouds.[6]

-

Use an inert absorbent material for any remaining residue.

-

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the containerized waste according to institutional and local regulations.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.

-

Dispose of unused product and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[5]

-

Do not allow the product to enter drains or sewers.[6]

References

-

material safety data sheet - Capot Chemical. [Link]

-

3-Amino-3-methylbutan-2-one hydrochloride - MySkinRecipes. [Link]

-

ICSC 0922 - 3-METHYL-2-BUTANONE. [Link]

-

1-Amino-3-methylbutan-2-one hydrochloride | C5H12ClNO | CID 13401736 - PubChem. [Link]

Sources

- 1. 3-Amino-3-methylbutan-2-one hydrochloride [myskinrecipes.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 3-aMino-3-Methylbutan-2-one hydrochloride | 10201-15-7 [amp.chemicalbook.com]

- 4. 1-Amino-3-methylbutan-2-one hydrochloride | C5H12ClNO | CID 13401736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. capotchem.com [capotchem.com]

- 7. 3-METHYLBUTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. echemi.com [echemi.com]

- 9. ICSC 0922 - 3-METHYL-2-BUTANONE [chemicalsafety.ilo.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 3-Amino-3-methyl-2-butanone hydrochloride

This guide provides a comprehensive overview of the safety protocols and technical data for 3-Amino-3-methyl-2-butanone hydrochloride (CAS No: 10201-15-7). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety and excellence in research.

Chemical Identity and Properties

This compound is a primary amine and a ketone, often used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its hydrochloride form enhances its solubility, making it suitable for various reaction conditions.[1]

Key Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [1] |

| CAS Number | 10201-15-7 | [2] |

| Appearance | Not explicitly stated, but related ketones are colorless liquids. | [3] |

| Purity | Typically ≥95% for laboratory use. | |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [1][2] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is paramount for the safe handling of any chemical. While specific toxicity data for this compound is not extensively detailed in the provided results, related compounds and general chemical class hazards provide a basis for a cautious approach. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5]

Potential Health Effects:

-

Acute Oral Toxicity: May be harmful if swallowed.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][6][7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[4][6]

The causality behind these hazards lies in the chemical reactivity of the amine and ketone functional groups, which can interact with biological macromolecules, leading to irritation and potential toxicity.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[4][8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following diagram illustrates the recommended PPE for handling this compound.

Caption: Recommended PPE for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is clean and uncluttered.

-

Dispensing: Grounding equipment during transfer is crucial to prevent static discharge, which could be an ignition source for related flammable ketones.[8][9] Use non-sparking tools.[5][8]

-

Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the laboratory.[4][10] Contaminated clothing should be removed immediately and laundered before reuse.[5][10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

-

Store under an inert atmosphere (nitrogen or argon) to maintain chemical stability.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][8]

First-Aid and Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical. The following workflow outlines the immediate first-aid measures.

Caption: First-aid workflow for exposure to this compound.

Detailed First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[4][5]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[4] Remove all contaminated clothing.[5][8] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical attention.[4]

-

Ingestion: If swallowed, rinse mouth.[4] Call a poison center or doctor if you feel unwell.[4] Never give anything by mouth to an unconscious person.[8]

Spill and Leak Procedures:

-

Evacuate: For large spills, consider initial downwind evacuation.[11]

-

Control Ignition Sources: Remove all sources of ignition (no smoking, flares, sparks, or flames).[8][11]

-

Containment: Prevent the spill from entering waterways, sewers, or confined areas.[11]

-

Clean-up: Absorb the spill with an inert, non-combustible material such as sand or earth and transfer it to a suitable container for disposal.[11] Use non-sparking tools for collection.[11]

-

Ventilation: Ensure the area is well-ventilated after clean-up.

Fire-Fighting Measures

While this compound is a hydrochloride salt and may have a higher flash point than its free-base counterpart, related ketones are flammable.[10] Therefore, it is prudent to treat it with caution regarding fire hazards.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][8]

-